4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide
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Overview
Description
4-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)NAPHTHALENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methyl group, and an oxazole ring attached to a naphthalene sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)NAPHTHALENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)NAPHTHALENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxazole ring or the naphthalene moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorine-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)NAPHTHALENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)NAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE: Similar structure but with a hydroxyl group instead of a fluorine atom.
4-FLUORO-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
4-FLUORO-N-(5-METHYL-12-OXAZOL-3-YL)NAPHTHALENE-1-SULFONAMIDE is unique due to the combination of its fluorine atom, oxazole ring, and naphthalene sulfonamide structure. This unique combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H11FN2O3S |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H11FN2O3S/c1-9-8-14(16-20-9)17-21(18,19)13-7-6-12(15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,16,17) |
InChI Key |
DWDWMFNWQQKEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)F |
Origin of Product |
United States |
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